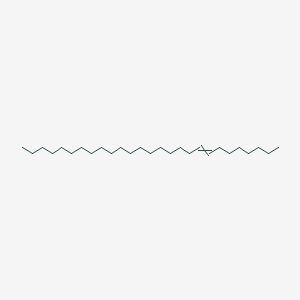

Heptacos-8-ene

説明

Heptacos-8-ene is a long-chain alkene with the molecular formula C₂₇H₅₄, characterized by a double bond at the 8th carbon position in its E-configuration [(E)-Heptacos-8-ene]. It is identified as a constituent of the cuticular waxes of Dianthus spp. (Caryophyllaceae), where it contributes to plant barrier functions against environmental stressors. Structural identification relies on gas chromatography-mass spectrometry (GC-MS) and dimethyl disulfide (DMDS) derivatization to confirm the double bond position and stereochemistry .

特性

CAS番号 |

121141-88-6 |

|---|---|

分子式 |

C27H54 |

分子量 |

378.7 g/mol |

IUPAC名 |

heptacos-8-ene |

InChI |

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3 |

InChIキー |

HJAAAROXSYMFRJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCC=CCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

In an industrial setting, heptacos-8-ene can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain heptacos-8-ene.

化学反応の分析

Types of Reactions

Heptacos-8-ene undergoes several types of chemical reactions, including:

Oxidation: Heptacos-8-ene can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

Reduction: The double bond in heptacos-8-ene can be reduced to form heptacosane, a saturated hydrocarbon.

Substitution: Heptacos-8-ene can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products

Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).

Reduction: The major product is heptacosane.

Substitution: Allylic bromides or other substituted derivatives.

科学的研究の応用

Heptacos-8-ene has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

Biology: Heptacos-8-ene is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.

Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.

作用機序

The mechanism of action of heptacos-8-ene in biological systems involves its interaction with cell membranes and other hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond in heptacos-8-ene serves as a reactive site for various transformations, such as addition and substitution reactions.

類似化合物との比較

Positional Isomers: Heptacos-9-ene and Heptacos-10-ene

Heptacos-8-ene shares its carbon chain length (C27) with positional isomers such as (E)-Heptacos-9-ene and (E)-Heptacos-10-ene , which differ only in the double bond location (Table 1). These isomers are co-occurring in Dianthus waxes but exhibit distinct physicochemical properties:

- Melting Points : Longer alkanes generally have higher melting points, but double bonds introduce kinks that reduce packing efficiency. A double bond closer to the chain center (e.g., C9 or C10) may further lower melting points compared to C7.

- Biological Role : The positional variation may influence interactions with enzymes or environmental factors, though specific biological implications remain understudied .

Table 1. Comparison of Heptacos-8-ene with Positional Isomers

| Compound | Molecular Formula | Double Bond Position | Configuration | Natural Source | Key Properties |

|---|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | 8 | E | Dianthus spp. wax | Barrier function, high hydrophobicity |

| (E)-Heptacos-9-ene | C₂₇H₅₄ | 9 | E | Dianthus spp. wax | Similar to C8 isomer, lower melting point? |

| (E)-Heptacos-10-ene | C₂₇H₅₄ | 10 | E | Dianthus spp. wax | Likely lower rigidity than C8 isomer |

Shorter-Chain Analog: (E)-8-Heptadecenal

The 17-carbon aldehyde (E)-8-Heptadecenal (C₁₇H₃₂O) shares the double bond position (C8, E-configuration) but differs in chain length and functional groups (Table 2). Key distinctions include:

Table 2. Heptacos-8-ene vs. (E)-8-Heptadecenal

| Compound | Molecular Formula | Functional Group | Chain Length | Key Properties |

|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | Alkene | C27 | High hydrophobicity, structural lipid |

| (E)-8-Heptadecenal | C₁₇H₃₂O | Aldehyde | C17 | Polar, volatile, potential signaling role |

Functionalized Derivatives: Phenolic Alkenes

Compounds like 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol (C24H38O2) feature a Z-configured double bond at C10 and a phenolic moiety (Table 3). Contrasts with Heptacos-8-ene include:

- Stereochemistry : Z-configuration creates a bent geometry, reducing packing efficiency compared to E-isomers.

- Bioactivity: The phenolic group confers antioxidant properties, unlike inert Heptacos-8-ene.

Table 3. Comparison with Functionalized Alkenes

| Compound | Molecular Formula | Double Bond | Functional Groups | Key Properties |

|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | C8, E | None | Structural lipid, inert |

| 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol | C₂₄H₃₈O₂ | C10, Z | Phenol, methoxy | Antioxidant, bioactive |

Heteroatom-Containing Compounds

Heptacos-8-ene differs markedly from heterocyclic compounds (e.g., oxygen/nitrogen-containing rings in and ) or chlorinated hydrocarbons (–9). These compounds exhibit distinct reactivity, toxicity, or synthetic applications, underscoring Heptacos-8-ene’s role as a simple, naturally occurring alkene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。